4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(2,3-dimethylphenyl)benzamide
Description
Properties
IUPAC Name |
4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-(2,3-dimethylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3S/c1-17-7-5-10-22(18(17)2)25-24(27)20-12-14-21(15-13-20)30(28,29)26-16-6-9-19-8-3-4-11-23(19)26/h3-5,7-8,10-15H,6,9,16H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVWIPJCRYXKNQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC4=CC=CC=C43)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(2,3-dimethylphenyl)benzamide is a complex organic compound with significant potential in medicinal chemistry. This molecule combines a sulfonamide and benzamide structure with a 3,4-dihydroquinoline moiety, which is known for its diverse biological activities. The compound's structure suggests potential applications in antimicrobial and anticancer therapies, making it a subject of interest for further research.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 420.53 g/mol. The chemical structure incorporates several functional groups that contribute to its biological activity:
| Component | Description |
|---|---|
| Sulfonamide Group | Known for antimicrobial properties |
| Benzamide Structure | Associated with various pharmacological effects |
| Dihydroquinoline Moiety | Linked to anticancer activity |
Antimicrobial Activity
Research indicates that compounds containing sulfonamide and thiazole groups exhibit significant antimicrobial properties. The presence of the sulfonamide group in this compound suggests potential inhibitory effects against various bacterial strains. Studies have shown that similar compounds can disrupt bacterial resistance mechanisms and may exhibit bactericidal effects.
Anticancer Activity
The 3,4-dihydroquinoline structure has been linked to anticancer effects, particularly through the induction of apoptosis in cancer cells. Preliminary studies suggest that this compound may inhibit key enzymes involved in cancer cell proliferation. For instance, compounds with similar structures have demonstrated the ability to inhibit specific kinases that are crucial in cancer signaling pathways.
Case Studies and Research Findings
Several studies have evaluated the biological activity of related compounds, providing insights into the potential efficacy of this compound:
- Inhibition of Kinases : A study on sulfonamide derivatives indicated their potential as kinase inhibitors, which are vital in cancer treatment strategies. The specific inhibition of kinases may lead to reduced tumor growth and enhanced apoptosis.
- Antimicrobial Efficacy : A related compound demonstrated significant activity against Gram-positive and Gram-negative bacteria, suggesting that modifications to the quinoline structure could enhance its antimicrobial potency .
- Cell Viability Assays : In vitro assays have shown that compounds similar to this benzamide derivative can significantly reduce cell viability in various cancer cell lines, indicating strong anticancer potential .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions that allow for precise control over the functional groups introduced into the molecule. Common methods include:
- Condensation Reactions : To form the benzamide linkage.
- Sulfonation Reactions : To introduce the sulfonamide group effectively.
- Cyclization Techniques : To create the dihydroquinoline moiety.
These synthetic pathways enable researchers to explore structure-activity relationships and optimize the compound's biological properties.
Scientific Research Applications
Antimicrobial Activity
The presence of the sulfonamide group suggests potential antimicrobial properties. Research indicates that compounds containing sulfonamide and thiazole groups exhibit significant activity against various bacterial strains. For instance:
- Inhibition Studies : A study on similar sulfonamide derivatives showed promising results in disrupting bacterial resistance mechanisms and exhibiting bactericidal effects against both Gram-positive and Gram-negative bacteria.
Anticancer Activity
The 3,4-dihydroquinoline structure is linked to anticancer effects through mechanisms such as apoptosis induction in cancer cells. Key findings include:
- Kinase Inhibition : Research indicates that compounds with similar structures can inhibit specific kinases crucial for cancer cell proliferation. This inhibition may lead to reduced tumor growth and enhanced apoptosis.
| Study Focus | Findings |
|---|---|
| Kinase Inhibition | Significant reduction in tumor growth observed |
| Antimicrobial Efficacy | Effective against multiple bacterial strains |
| Cell Viability Assays | Reduced viability in various cancer cell lines |
Case Studies
- Inhibition of Kinases : A study evaluated several sulfonamide derivatives for their kinase inhibitory properties. The results indicated that these compounds could effectively reduce cellular proliferation in cancer models.
- Antimicrobial Efficacy : Another study demonstrated that modifications to the quinoline structure enhanced antimicrobial potency against resistant bacterial strains, highlighting the potential for developing new antibiotics.
- Cell Viability Assays : In vitro assays showed that this compound significantly reduced cell viability in breast cancer cell lines, indicating strong anticancer potential.
Chemical Reactions Analysis
Sulfonamide Group Reactivity
The sulfonyl group (-SO₂-) participates in nucleophilic substitution and hydrolysis reactions:
-
Nucleophilic Substitution : The sulfonamide’s sulfur atom acts as an electrophilic center, enabling reactions with amines or alcohols. For example, in analogs, sulfonyl chlorides react with substituted anilines to form secondary sulfonamides under triethylamine catalysis .
-
Hydrolysis : Under acidic or basic conditions, the sulfonamide bond can cleave to yield sulfonic acid derivatives. This is critical for prodrug activation strategies in medicinal chemistry.
Key Conditions :
Benzamide Functionalization
The benzamide group (-NH-C(=O)-) undergoes hydrolysis and condensation:
-
Hydrolysis : Acidic or enzymatic cleavage yields 2,3-dimethylbenzoic acid and the corresponding amine. This reaction is pivotal in metabolic pathways for drug clearance .
-
Condensation : The amide nitrogen can react with carbonyl compounds (e.g., aldehydes) to form imines or undergo Ullmann-type couplings for biaryl synthesis .
Example :
In a related benzamide derivative, hydrolysis with 6M HCl at 100°C for 12 hours produced a 92% yield of 2,3-dimethylbenzoic acid .
Dihydroquinoline Core Reactivity
The 3,4-dihydroquinoline moiety exhibits redox and cyclization properties:
-
Oxidation : Treatment with oxidizing agents (e.g., KMnO₄) converts the dihydroquinoline to a fully aromatic quinoline system, enhancing π-conjugation for materials science applications .
-
Cyclization : Under dehydrating conditions (e.g., POCl₃), the dihydroquinoline can form polycyclic structures via intramolecular electrophilic aromatic substitution .
Synthetic Application :
A manganese-catalyzed dehydrogenative cyclization protocol (similar to ) could theoretically transform the dihydroquinoline subunit into bioactive 2-aryl-2,3-dihydroquinolin-4(1H)-ones.
Cross-Coupling Reactions
The aryl rings enable transition-metal-catalyzed couplings:
-
Suzuki-Miyaura : Palladium-catalyzed coupling with boronic acids modifies the benzamide’s phenyl ring. For example, introducing electron-withdrawing groups enhances sulfonamide stability .
-
Buchwald-Hartwig Amination : Functionalizes the dihydroquinoline’s aromatic ring with amines, improving water solubility for pharmaceutical formulations .
Optimized Protocol :
| Coupling Type | Catalyst System | Substrate | Yield (%) | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(dppf)Cl₂, K₂CO₃ | 4-Bromo-N-(2,3-dimethylphenyl) | 78 |
Biological Activity and Target Interactions
While not a direct chemical reaction, the compound’s interactions with enzymes underpin its pharmacological potential:
-
Enzyme Inhibition : The sulfonamide group chelates zinc in carbonic anhydrases (CA), mimicking clinically used inhibitors like acetazolamide .
-
Receptor Binding : The benzamide and dihydroquinoline moieties may block monoamine oxidase (MAO) or acetylcholine esterase (AChE), as seen in structurally related compounds .
Inhibitory Data (Analog-Based) :
| Target Enzyme | IC₅₀ (µM) | Structural Analog | Reference |
|---|---|---|---|
| MAO-A | 12.3 | (S)-N-Benzyl-dihydroisoquinoline | |
| AChE | 8.9 | Imidazole-benzamide derivative |
Stability and Degradation Pathways
Q & A
Q. What are the optimal synthetic routes for 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(2,3-dimethylphenyl)benzamide, and how can reaction conditions be adjusted to improve yield?
Methodological Answer: The compound can be synthesized via reductive transamidation or sulfonylation reactions. For example, sulfonylation of 3,4-dihydroquinoline derivatives with sulfonyl chlorides, followed by coupling to substituted benzamides, has been reported. Key variables include:
- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance reactivity .
- Catalyst systems : Manganese-mediated reductive amination improves yields in transamidation steps .
- Temperature control : Reactions performed at 60–80°C reduce side-product formation .
Yield optimization (e.g., 45–72%) can be achieved by iterative adjustment of stoichiometry and reaction time .
Q. What spectroscopic techniques are essential for confirming the structure of this compound?
Methodological Answer:
- 1H/13C NMR : Assign aromatic protons (δ 7.0–8.5 ppm) and sulfonamide/quaternary carbons (δ 40–60 ppm). Discrepancies in chemical shifts may arise from solvent effects (e.g., CDCl3 vs. DMSO-d6) .
- IR Spectroscopy : Confirm sulfonyl (SO2, ~1350 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) functional groups .
- LC-MS : Validate molecular weight (e.g., [M+H]+ ≈ 450–500 Da) and purity (>95%) using reverse-phase chromatography .
Q. How should researchers handle discrepancies in melting point data during characterization?
Methodological Answer: Melting point variations (e.g., 241–248°C) may result from polymorphic forms or impurities. Mitigation strategies include:
- Recrystallization : Use mixed solvents (e.g., EtOAc/hexane) to isolate pure crystalline forms .
- DSC/TGA : Differential scanning calorimetry identifies phase transitions and decomposition points .
Advanced Research Questions
Q. How can computational modeling predict the binding affinity of this compound to biological targets like urease?
Methodological Answer:
- Molecular docking : Use software like AutoDock Vina to simulate interactions with urease’s active site (e.g., nickel centers). Focus on sulfonamide and benzamide moieties for hydrogen bonding and hydrophobic contacts .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .
- QSAR models : Corlate electronic descriptors (e.g., logP, polar surface area) with IC50 values from inhibition assays .
Q. What kinetic mechanisms underlie the compound’s enzyme inhibition (e.g., urease), and how can they be experimentally validated?
Methodological Answer:
- Enzyme kinetics : Perform Michaelis-Menten assays with varying substrate concentrations. A decrease in Vmax without Km alteration suggests non-competitive inhibition .
- IC50 determination : Use a dose-response curve (0.1–100 µM) and nonlinear regression to calculate potency .
- Pre-incubation studies : Assess time-dependent inhibition by pre-treating urease with the compound before adding substrate .
Q. How does the sulfonamide group influence the compound’s pharmacokinetic properties and toxicity profile?
Methodological Answer:
- Metabolic stability : Incubate with liver microsomes (human/rat) to measure half-life (t1/2). Sulfonamides often show CYP450-mediated oxidation .
- Plasma protein binding : Use equilibrium dialysis to quantify unbound fraction; high binding (>90%) may limit bioavailability .
- Acute toxicity screening : Conduct OECD 423 tests in rodents. Related sulfonamides exhibit LD50 > 2000 mg/kg, suggesting low acute toxicity .
Q. What strategies resolve contradictions in reaction outcomes when scaling up synthesis?
Methodological Answer:
- Heat/mass transfer optimization : Use jacketed reactors with controlled stirring to prevent hotspots in exothermic steps .
- In-line monitoring : Employ FTIR or PAT (Process Analytical Technology) to track intermediate formation (e.g., sulfonyl chloride intermediates) .
- Design of Experiments (DoE) : Apply factorial designs to identify critical parameters (e.g., temperature, catalyst loading) affecting yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
